molecular formula C6H13ClN2O2 B1377742 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride CAS No. 1375473-26-9

2-(Pyrrolidin-3-yloxy)acetamide hydrochloride

Cat. No. B1377742
M. Wt: 180.63 g/mol
InChI Key: BLSNSRMYMUCBFA-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yloxy)acetamide hydrochloride is a synthetic compound with the CAS Number: 1375473-26-9 . It has a molecular weight of 180.63 . The compound is in powder form and is typically stored at 4 degrees Celsius .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The IUPAC name of this compound is 2-(3-pyrrolidinyloxy)acetamide hydrochloride . The InChI code is 1S/C6H12N2O2.ClH/c7-6(9)4-10-5-1-2-8-3-5;/h5,8H,1-4H2,(H2,7,9);1H .


Physical And Chemical Properties Analysis

2-(Pyrrolidin-3-yloxy)acetamide hydrochloride is a powder with a molecular weight of 180.63 . It is typically stored at 4 degrees Celsius .

Scientific Research Applications

1. Dynamics of Adsorbed Nitroxide Radicals

The dynamics of related nitroxide radicals, including 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy (Tempyo), have been studied in aqueous solutions adsorbed on hydrophilic and hydrophobic surfaces. This research, employing ESR spectroscopy, contributes to understanding the interaction of such compounds with various surfaces, which is crucial in material science and catalysis (Damian et al., 1998).

2. Intermediate Product in Pharmaceutical Synthesis

4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, a closely related compound, serves as an intermediate product for producing pharmaceutically effective derivatives. This showcases the role of similar pyrrolidine derivatives in pharmaceutical manufacturing processes (Fort, 2002).

3. Synthesis of Heterocyclic Compounds

Compounds like 2-(1,3-thiazolidin-2-ylidene)acetamides have been utilized in cyclocondensation reactions to form new heterocyclic assemblies. Such syntheses are important for creating novel compounds with potential applications in medicinal chemistry and material science (Obydennov et al., 2017).

4. Complexation with Metal Ions

Research involving the ligand 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide shows its ability to form complexes with various metal ions. Such studies are important for understanding ligand-metal interactions, which have applications in areas like catalysis, environmental chemistry, and material science (Abdul Karim et al., 2005).

5. Role in Acyl-Coenzyme A Inhibitors

The structurally related compound 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride has been identified as an inhibitor of human acyl-coenzyme A, with potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

6. Antiepileptic Activity

In the field of neuroscience, related pyrrolidone butanamides have shown significant antiepileptic activity. This highlights the potential of such compounds in developing new treatments for epilepsy and other neurological disorders (Kenda et al., 2004).

7. Application in Neuroscience

Oxiracetam (4-hydroxy-2-oxo-1-pyrrolidine acetamide), a related compound, has been effective in improving learning and memory in various models of cerebral impairment. Such studies contribute to understanding and treating cognitive dysfunctions and neurological disorders (Banfi & Dorigotti, 1986).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-pyrrolidin-3-yloxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c7-6(9)4-10-5-1-2-8-3-5;/h5,8H,1-4H2,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSNSRMYMUCBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-3-yloxy)acetamide hydrochloride

CAS RN

1375473-26-9
Record name 2-(pyrrolidin-3-yloxy)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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